
2,4,5-Trimethoxy-benzylidene)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethoxy-benzylidene)-hydrazine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of three methoxy groups attached to a benzylidene-hydrazine core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxy-benzylidene)-hydrazine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethoxy-benzylidene)-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
2,4,5-Trimethoxy-benzylidene)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethoxy-benzylidene)-hydrazine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparaison Avec Des Composés Similaires
2,4,5-Trimethoxy-benzylidene)-hydrazine can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its combination of methoxy groups and hydrazine core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+ |
Clé InChI |
RRUCWUIDHHDDIF-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/N)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



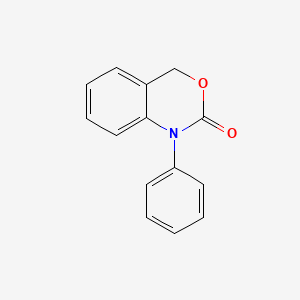
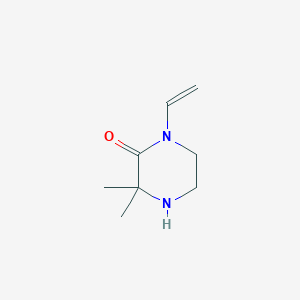
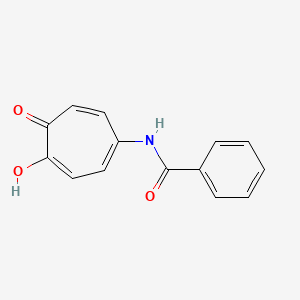
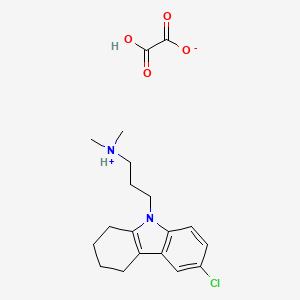

![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
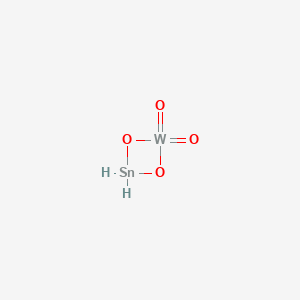

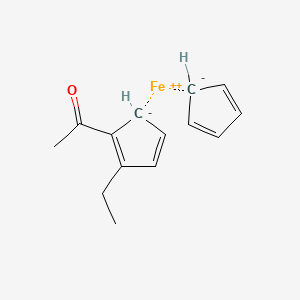
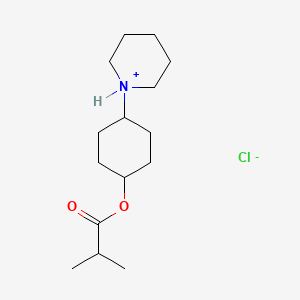

![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)
